(1R,2R,5R,6S,9S,10R)-rel-1,2,5,6,9,10-Hexabromocyclododecane (1R,2R,5R,6S,9S,10R)-rel-1,2,5,6,9,10-Hexabromocyclododecane
Brand Name: Vulcanchem
CAS No.: 134237-52-8
VCID: VC0041066
InChI: InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1
SMILES: C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Molecular Formula: C12H18Br6
Molecular Weight: 641.7 g/mol

(1R,2R,5R,6S,9S,10R)-rel-1,2,5,6,9,10-Hexabromocyclododecane

CAS No.: 134237-52-8

Reference Standards

VCID: VC0041066

Molecular Formula: C12H18Br6

Molecular Weight: 641.7 g/mol

(1R,2R,5R,6S,9S,10R)-rel-1,2,5,6,9,10-Hexabromocyclododecane - 134237-52-8

CAS No. 134237-52-8
Product Name (1R,2R,5R,6S,9S,10R)-rel-1,2,5,6,9,10-Hexabromocyclododecane
Molecular Formula C12H18Br6
Molecular Weight 641.7 g/mol
IUPAC Name (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane
Standard InChI InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1
Standard InChIKey DEIGXXQKDWULML-MOCCIAMBSA-N
Isomeric SMILES C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br
SMILES C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Canonical SMILES C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Synonyms (1R*,2R*,5R*,6S*,9S*,10R*)-1,2,5,6,9,10-Hexabromocyclododecane; (±)-γ-HBCD; (±)-γ-Hexabromocyclododecane; γ-HBCD; γ-Hexabromocyclododecane
PubChem Compound 11377211
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator